Amelenodor
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amelenodor, also known as NX-13, is a synthetic organic compound classified as a triphenyl compound. It is known for its gut-selective distribution with limited systemic exposure. This compound functions as an agonist of the NOD-like receptor family protein NLR family member X1 (NLRX1) and is proposed for clinical anti-inflammatory potential .
準備方法
Synthetic Routes and Reaction Conditions
Amelenodor is synthesized through a series of chemical reactions involving the coupling of pyridine derivatives. The synthetic route typically involves the following steps:
Formation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds such as 3,5-bis[(6-methylpyridin-2-yl)oxy]phenol.
Coupling Reaction: The intermediate compounds are then coupled with 2,6-dimethylpyridine under specific reaction conditions to form the final product, this compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route mentioned above. The process is optimized for large-scale production, ensuring high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
Amelenodor undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
科学的研究の応用
Amelenodor has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its role in modulating immune responses and its potential as an anti-inflammatory agent.
Medicine: Explored for its therapeutic potential in treating inflammatory bowel diseases such as ulcerative colitis.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes
作用機序
Amelenodor exerts its effects by targeting the NLRX1 receptor, a mitochondrial membrane protein. Activation of NLRX1 reduces oxidative stress and decreases effector cell differentiation and cytokine release. This mechanism leads to the modulation of immune responses and the reduction of inflammation. The gut-selective distribution of this compound ensures that its effects are localized to the gastrointestinal tract, minimizing systemic exposure and potential side effects .
類似化合物との比較
Amelenodor is unique in its gut-selective distribution and specific activation of the NLRX1 receptor. Similar compounds include:
Omilancor (BT-11): Another NLRX1 agonist with similar anti-inflammatory properties.
NLRP3 Inhibitors: Compounds targeting the NLRP3 receptor, which also play a role in modulating immune responses.
NOD2 Agonists: Compounds that activate the NOD2 receptor, involved in immune regulation
This compound stands out due to its specific targeting of NLRX1 and its potential for treating gastrointestinal inflammatory conditions with minimal systemic exposure.
生物活性
Amelenodor, also known as NX-13, is a small molecule drug that acts as an agonist of the NLRX1 receptor, a member of the NOD-like receptor family. This compound is currently under investigation for its therapeutic potential in treating inflammatory bowel diseases (IBD), particularly ulcerative colitis (UC). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, clinical findings, and case studies.
This compound functions primarily by modulating immune responses and cellular metabolism through the activation of NLRX1. This receptor plays a crucial role in regulating mitochondrial function and inflammatory responses. The activation of NLRX1 has been shown to:
- Enhance mitochondrial gene expression : this compound promotes the activation of genes involved in mitochondrial function, which is critical for energy metabolism in immune cells .
- Regulate glucose uptake : It down-regulates glucose uptake in murine T cells, suggesting a shift in metabolic pathways that may influence immune cell activity .
- Reduce oxidative stress : The compound has been observed to decrease superoxide levels in bone marrow-derived macrophages (BMDM), indicating a potential protective effect against oxidative damage .
Clinical Trials and Findings
This compound is currently undergoing clinical trials to evaluate its efficacy and safety in patients with active ulcerative colitis. Key findings from recent studies include:
- Phase Ib Clinical Trial : In this trial, patients treated with this compound reported significant improvements in clinical symptoms such as rectal bleeding and stool frequency. Endoscopic evaluations also indicated improvements after four weeks of treatment .
- Safety Profile : this compound has been well tolerated among participants, with no serious adverse events reported during the trials .
Table 1: Summary of Clinical Trial Data for this compound
Trial Phase | Indication | Patient Population | Key Findings |
---|---|---|---|
Phase Ib | Ulcerative Colitis | 38 patients | Significant symptom relief; well tolerated |
Phase II | Ulcerative Colitis | Ongoing | Topline results expected Q4 2024 |
Case Studies
Recent case studies have highlighted the potential of this compound in clinical settings:
- Case Study Overview : A retrospective analysis conducted at Ochsner Health utilized the IBD PATH tool to assess treatment gaps among patients with moderate to high-risk UC. The study found that many patients remained untreated despite being at high risk for disease progression . This underscores the need for new therapeutic options like this compound.
- Patient Outcomes : In one notable case, a patient demonstrated rapid symptom improvement after initiating treatment with this compound, aligning with trial findings that suggest its effectiveness in reducing IBD symptoms rapidly.
Research Findings
Research surrounding this compound continues to evolve, focusing on its immunomodulatory effects. Studies have indicated that:
- NLRX1 Activation : The activation of NLRX1 by this compound can inhibit pro-inflammatory cytokine production, which is a key factor in the pathogenesis of IBD .
- Potential for Combination Therapies : Given its mechanism, this compound may be effective when used alongside existing treatments for IBD, potentially enhancing overall efficacy and patient outcomes.
特性
CAS番号 |
2389235-01-0 |
---|---|
分子式 |
C24H21N3O3 |
分子量 |
399.4 g/mol |
IUPAC名 |
2-[3,5-bis[(6-methylpyridin-2-yl)oxy]phenoxy]-6-methylpyridine |
InChI |
InChI=1S/C24H21N3O3/c1-16-7-4-10-22(25-16)28-19-13-20(29-23-11-5-8-17(2)26-23)15-21(14-19)30-24-12-6-9-18(3)27-24/h4-15H,1-3H3 |
InChIキー |
OPUQKVNCXCWRLR-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)OC2=CC(=CC(=C2)OC3=CC=CC(=N3)C)OC4=CC=CC(=N4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。